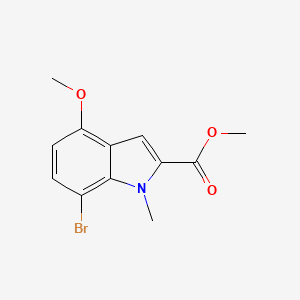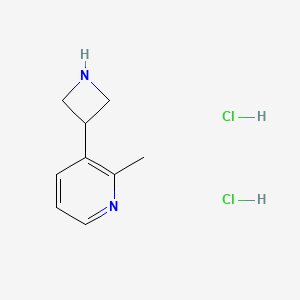
3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride is a heterocyclic compound that features both azetidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2-methyl-pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki–Miyaura cross-coupling reaction.
Final Assembly: The final compound is assembled by combining the azetidine and pyridine rings under suitable reaction conditions, often involving the use of catalysts and specific solvents.
Industrial Production Methods
Industrial production of 3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(Azetidin-3-yl)-1H-benzimidazol-2-one: This compound features a similar azetidine ring but with a benzimidazole moiety instead of a pyridine ring.
Spiro-oxindole piperidines: These compounds contain a spiro-oxindole core and a piperidine ring, offering different biological activities compared to 3-(Azetidin-3-yl)-2-methyl-pyridine.
Uniqueness
3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride is unique due to its specific combination of azetidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H14Cl2N2 |
|---|---|
分子量 |
221.12 g/mol |
IUPAC名 |
3-(azetidin-3-yl)-2-methylpyridine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-7-9(3-2-4-11-7)8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H |
InChIキー |
JYMBQSNITIDWKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)C2CNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


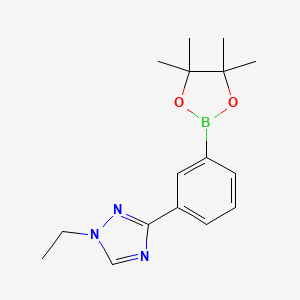
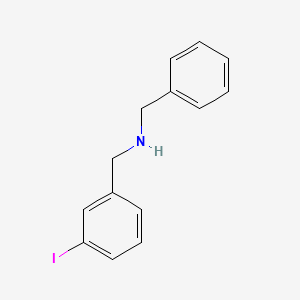
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)

![6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13891862.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-](/img/structure/B13891879.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13891887.png)
![2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)
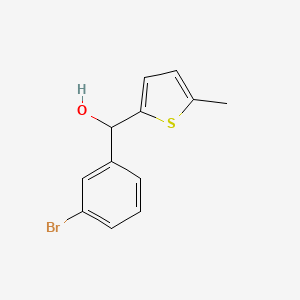
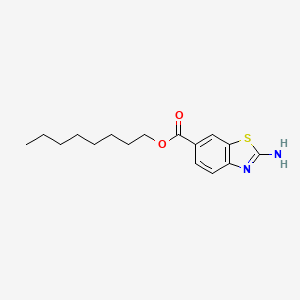
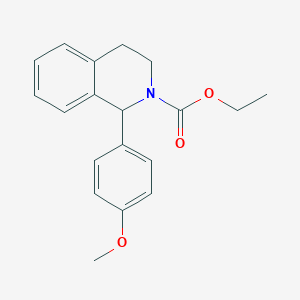
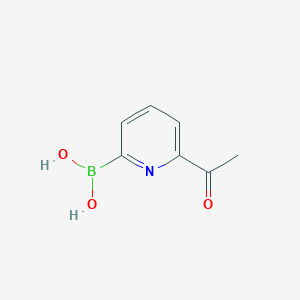
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)
